![molecular formula C12H13FN2O2 B12864969 tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12864969.png)
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a fluorinated heterocyclic compound It is a derivative of pyrrolopyridine, a structure known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and coupling reagents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Research
The compound has been investigated for its role as an inhibitor of mitotic kinase Monopolar Spindle 1 (MPS1), which is a critical target in cancer therapy. MPS1 is involved in the regulation of the spindle assembly checkpoint, and its inhibition can lead to the death of cancer cells. Research has shown that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit potent anticancer activity by stabilizing an inactive conformation of MPS1, thereby preventing its interaction with ATP and substrate peptides .
2. Neurological Disorders
Studies indicate that pyrrolo[3,2-b]pyridine derivatives may possess neuroprotective properties. These compounds are being evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.
Synthesis Methodologies
The synthesis of tert-butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Protective Group Strategies : The use of protective groups such as tert-butyl is common to facilitate selective reactions.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes that yield the desired pyrrolopyridine structure.
A notable synthetic route involves the use of Sonogashira coupling techniques followed by base-mediated cyclization to form the pyrrolopyridine core efficiently .
Case Studies
Case Study 1: MPS1 Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives, including this compound. These compounds were evaluated for their efficacy in inhibiting MPS1 in vitro and in vivo. Results indicated that these compounds could effectively reduce tumor growth in xenograft models, showcasing their potential as anticancer agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyrrolopyridine derivatives in a mouse model of Alzheimer's disease. The study demonstrated that treatment with this compound resulted in significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its utility in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-ylcarbamate
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Uniqueness
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrrolo[3,2-b]pyridine structure, incorporating a tert-butyl group and a fluorine atom at the 5-position of the pyrrole ring. Its molecular formula is C12H13FN2O3, with a molecular weight of approximately 236.246 g/mol.
Chemical Structure and Properties
The presence of functional groups such as the carboxylate ester and the fluorine substituent contributes to the compound's reactivity and biological activity. Notably, fluorine atoms can enhance lipophilicity and metabolic stability, which are crucial for drug development.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃FN₂O₃ |
Molecular Weight | 236.246 g/mol |
CAS Number | Not specified |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic profile. For instance, studies have shown that related pyrrolo derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in cellular models, indicating potential for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies using molecular docking and surface plasmon resonance have been employed to elucidate its binding affinities with biological targets such as enzymes or receptors. These studies suggest that the compound may interact with specific active sites on target proteins, leading to inhibition or modulation of their activity.
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Inhibition of DYRK1A : A related study identified a derivative of pyrrolo[2,3-b]pyridine as a potent DYRK1A inhibitor, demonstrating nanomolar-level inhibitory activity through enzymatic assays. This suggests that this compound could exhibit similar properties due to structural similarities .
- Antioxidant Activity : Research has shown that certain pyrrolo derivatives possess antioxidant properties, evaluated through ORAC assays and LPS-induced pro-inflammatory response evaluations in microglial cells. This indicates potential neuroprotective applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C₁₂H₁₃BrN₂O₃ | Antitumor activity |
tert-butyl 3-methyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C₁₃H₁₅FN₂O₃ | Enzyme inhibition |
tert-butyl 5-fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid | C₁₂H₁₂FIN₂O₂ | Anti-inflammatory effects |
Properties
Molecular Formula |
C12H13FN2O2 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
tert-butyl 5-fluoropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-7H,1-3H3 |
InChI Key |
IKZIICYVAGVBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=N2)F |
Origin of Product |
United States |
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